What is the structure of Thp-peg4?
What is the structure of Thp-peg4?
An In-depth Technical Guide to the Structure and Utility of Thp-peg4
Introduction
In the landscape of modern drug development and bioconjugation, precision and control at the molecular level are paramount. The ability to selectively modify, link, and protect functional groups on biomolecules and synthetic compounds dictates the success of creating sophisticated therapeutic agents, diagnostic tools, and advanced materials. Within the chemical toolkit that enables this precision, bifunctional linkers and protecting groups play a pivotal role. This guide provides a comprehensive technical exploration of Thp-peg4, a molecule that embodies the synergy between a classic protecting group and a versatile linker element.
Thp-peg4, or 2-[2-[2-(oxan-2-yloxy)ethoxy]ethoxy]ethanol, integrates two critical chemical moieties: the tetrahydropyranyl (Thp) group and a discrete polyethylene glycol (PEG) chain of four units (PEG4). The Thp group serves as a robust and readily cleavable protecting group for a terminal hydroxyl function, while the PEG4 chain imparts hydrophilicity and provides a flexible spacer.[1] This combination makes Thp-peg4 an invaluable building block for the synthesis of more complex heterobifunctional linkers used in a wide array of applications, from antibody-drug conjugates (ADCs) to proteolysis-targeting chimeras (PROTACs).
This document, intended for researchers, chemists, and drug development professionals, will dissect the structure of Thp-peg4, detailing its constituent parts, synthesis, reactivity, and its strategic application in the field of bioconjugation.
Part 1: Deconstruction of the Core Components
To fully appreciate the functionality of Thp-peg4, it is essential to first understand the properties of its two primary components: the Tetrahydropyranyl (Thp) protecting group and the polyethylene glycol (PEG) linker.
The Tetrahydropyranyl (Thp) Protecting Group
The tetrahydropyranyl (Thp) group is one of the most well-established and widely utilized protecting groups for alcohols in organic synthesis.[2] Its popularity stems from its low cost, ease of introduction, and its remarkable stability across a broad spectrum of reaction conditions where a free hydroxyl group would otherwise interfere.[3][4]
Chemical Nature and Stability: The Thp ether is formed by the acid-catalyzed reaction of an alcohol with 3,4-dihydropyran (DHP).[5][6] The resulting structure is technically an acetal, which accounts for its key chemical properties.[6] It is stable to strongly basic conditions (e.g., ester hydrolysis), organometallic reagents (like Grignard and organolithium reagents), and hydride reductions.[4][5] This stability allows for extensive chemical modifications on other parts of a molecule without disturbing the protected alcohol.
Cleavage (Deprotection): The primary advantage of the Thp group is the mildness of the conditions required for its removal. As an acetal, it is readily cleaved by acid-catalyzed hydrolysis, regenerating the original alcohol.[6][7][8] This selective lability to acid allows for deprotection without affecting other acid-stable functional groups.
Caption: Chemical structure of the Tetrahydropyranyl (Thp) ring.
The Polyethylene Glycol (PEG) Linker
Polyethylene glycol (PEG) is a synthetic, hydrophilic, and biocompatible polymer composed of repeating ethylene oxide units.[9][10] In drug delivery and bioconjugation, the process of covalently attaching PEG chains to molecules, known as PEGylation, is a foundational technology for improving the pharmacokinetic and pharmacodynamic properties of therapeutics.[9][10][11]
Properties and Advantages:
-
Hydrophilicity: The repeating ether linkages make PEG highly soluble in aqueous solutions, a property that can be conferred upon conjugated molecules.[12]
-
Biocompatibility: PEG is non-toxic and demonstrates low immunogenicity, making it ideal for in vivo applications.[10]
-
Pharmacokinetic Improvement: The attachment of PEG increases the hydrodynamic radius of a drug molecule, which can reduce renal clearance, prolonging its circulation time in the bloodstream.[11][12]
The "PEG4" designation in Thp-peg4 specifies a discrete chain length of four ethylene glycol units, providing a well-defined and uniform spacer arm.
Caption: Structure of a discrete tetraethylene glycol (PEG4) chain.
Part 2: The Molecular Architecture of Thp-peg4
Thp-peg4 is the covalent assembly of the Thp protecting group and the PEG4 linker. Specifically, it is tetraethylene glycol in which one of the terminal hydroxyl groups is protected as a Thp ether, leaving the other hydroxyl group free for subsequent chemical modification.
Chemical Structure and Nomenclature
The precise connectivity of Thp-peg4 gives it a defined structure with distinct hydrophilic (PEG) and hydrophobic (Thp) regions.
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IUPAC Name: 2-[2-[2-(oxan-2-yloxy)ethoxy]ethoxy]ethanol[1]
-
Common Synonyms: THP-PEG3-OH, 2-(2-(2-((tetrahydro-2H-pyran-2-yl)oxy)ethoxy)ethoxy)ethan-1-ol[1]
-
Molecular Formula: C₁₁H₂₂O₅[1]
Caption: The complete chemical structure of Thp-peg4.
Physicochemical Properties
The properties of Thp-peg4 are derived from its structure, combining the characteristics of a PEG linker with a protected alcohol.
| Property | Value | Source |
| Molecular Weight | 234.29 g/mol | [1] |
| Molecular Formula | C₁₁H₂₂O₅ | [1] |
| Appearance | Typically a colorless to light yellow liquid | Inferred from similar compounds[13] |
| Solubility | Soluble in water and most organic solvents (e.g., DCM, DMF, ACN) | [12][14] |
Part 3: Synthesis and Characterization
The synthesis of Thp-peg4 is a straightforward and high-yielding reaction that exemplifies a fundamental protection strategy in organic chemistry.
Synthesis of Thp-peg4
The molecule is prepared by the mono-protection of tetraethylene glycol. By controlling the stoichiometry of the reagents, a significant yield of the mono-protected product can be achieved over the di-protected species.
Experimental Protocol: Synthesis of Thp-peg4
-
Reagent Preparation: In a round-bottom flask, dissolve tetraethylene glycol (1 equivalent) in a suitable anhydrous solvent such as dichloromethane (DCM).
-
Acid Catalyst: Add a catalytic amount of a mild acid, such as pyridinium p-toluenesulfonate (PPTS) or p-toluenesulfonic acid (TsOH). PPTS is often preferred as its lower acidity can reduce side reactions.[6]
-
Addition of DHP: Slowly add 3,4-dihydro-2H-pyran (DHP) (approximately 1 equivalent) to the solution at room temperature while stirring.
-
Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress by Thin Layer Chromatography (TLC) until the starting tetraethylene glycol is consumed.
-
Workup: Quench the reaction by adding a mild base, such as a saturated solution of sodium bicarbonate. Extract the aqueous layer with DCM. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Purification: The crude product, which may contain some di-protected PEG and unreacted starting material, is purified by silica gel column chromatography to isolate the pure Thp-peg4.
Caption: A generalized workflow for the synthesis of Thp-peg4.
Characterization
Confirming the identity and purity of the synthesized Thp-peg4 is critical. Standard analytical techniques are employed for this purpose.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Will show characteristic peaks for the PEG backbone protons, the diastereotopic protons of the Thp ring, and a distinct peak for the acetal proton (O-CH-O) around 4.6 ppm. The presence of a signal for the terminal -OH proton confirms the mono-protection.
-
¹³C NMR: Will show the corresponding carbon signals for both the PEG and Thp moieties.
-
-
Mass Spectrometry (MS): Electrospray ionization (ESI) mass spectrometry will confirm the molecular weight of the compound, with the observed mass corresponding to [M+Na]⁺ or [M+H]⁺.
Part 4: Reactivity and Deprotection
The utility of Thp-peg4 lies in its dual nature: the reactivity of its free hydroxyl group and the controlled lability of the Thp protecting group.
Reactivity of the Terminal Hydroxyl Group
The free -OH group on the PEG chain is a nucleophile and serves as a handle for further functionalization. This allows Thp-peg4 to act as a precursor for a variety of heterobifunctional linkers. Common transformations include:
-
Oxidation to a carboxylic acid (Thp-peg4-Acid).[15]
-
Conversion to an amine (Thp-peg4-Amine) via mesylation followed by substitution with azide and subsequent reduction.[16]
-
Activation of the corresponding acid to an N-hydroxysuccinimide (NHS) ester (Thp-peg4-NHS ester) for reaction with primary amines.[14][17]
Deprotection of the Thp Group
The removal of the Thp group is typically the final step in a synthetic sequence, revealing the hydroxyl group after other molecular modifications have been completed.
Experimental Protocol: Cleavage of the Thp Group
-
Dissolution: Dissolve the Thp-protected compound (e.g., a Thp-peg4 derivative) in a protic solvent like methanol or ethanol.
-
Acidification: Add a catalytic amount of a strong acid, such as hydrochloric acid (HCl) or sulfuric acid (H₂SO₄), or a milder acid like acetic acid in a water/THF mixture.[4][8]
-
Reaction: Stir the reaction at room temperature. The deprotection is often rapid and can be monitored by TLC.
-
Neutralization and Workup: Neutralize the acid with a base (e.g., triethylamine or sodium bicarbonate). Remove the solvent under reduced pressure and purify the resulting deprotected alcohol as needed.
Caption: Generalized workflow for the acidic deprotection of the Thp group.
Part 5: Applications in Bioconjugation and Drug Delivery
Thp-peg4 is not typically used as a final product but rather as a strategic intermediate in the synthesis of sophisticated molecular tools. Its structure allows for the creation of heterobifunctional linkers with a protected hydroxyl group, enabling sequential conjugation chemistries.
Strategic Advantage: The Thp group allows a chemist to, for example, build a complex molecule on the free -OH end of Thp-peg4 while the other end remains masked. Once the first part of the synthesis is complete, the Thp group can be removed to reveal a new reactive handle for a second, different conjugation step. This orthogonal protection strategy is fundamental to building complex architectures like PROTACs, where one end of the linker binds to a target protein and the other to an E3 ligase.[13]
Example Application: Pathway to an Amine-Reactive Linker
-
Synthesize Thp-peg4-Acid: The terminal -OH of Thp-peg4 is oxidized to a carboxylic acid.
-
Activate the Acid: The resulting Thp-peg4-Acid is reacted with N-hydroxysuccinimide in the presence of a carbodiimide coupling agent (e.g., EDC) to form a stable, amine-reactive Thp-peg4-NHS ester.[18]
-
Conjugation: This NHS ester can then be reacted with a primary amine on a biomolecule (e.g., a lysine residue on a protein) to form a stable amide bond.[19]
-
Deprotection: The Thp group on the other end of the now-conjugated linker can be removed to reveal a free hydroxyl group, which can be used for further modification if desired.
Caption: Conceptual workflow for using Thp-peg4 to create an amine-reactive linker.
Conclusion
The structure of Thp-peg4 is a deliberate and elegant combination of a stable, yet labile, protecting group and a functional, biocompatible spacer. Its value lies not in its direct application, but in its role as a versatile intermediate that provides chemists and drug developers with the control and flexibility needed to construct complex, well-defined bioconjugates. By understanding the distinct properties of the Thp and PEG4 moieties, researchers can strategically leverage Thp-peg4 to mask and unmask reactivity, enabling the sequential assembly of the next generation of targeted therapeutics and advanced biomaterials.
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PEGylation, successful approach to drug delivery. (2005). Drug Discovery Today. [Link]
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PEGylated drug delivery systems in the pharmaceutical field: past, present and future perspective. (2023). Taylor & Francis Online. [Link]
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Questioning the Use of PEGylation for Drug Delivery. (2014). PMC - NIH. [Link]
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Cleavage of the THP protecting group under Pd/C-catalyzed hydrogenation conditions. (2025). Science of Synthesis. [Link]
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Schematic use of THP-NHS and NHS ester chemical conjugation to an amine. ResearchGate. [Link]
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Thiol-PEG4-amine HCl. AxisPharm. [Link]
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